molecular formula C11H11BrClN3O B1383076 3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416713-12-6

3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1383076
M. Wt: 316.58 g/mol
InChI Key: QIBQDYNGDVBVOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” involves various methods. For instance, the synthesis of 2H-Pyrans involves different physicochemical factors affecting the valence isomerism between 2H-Pyrans and 1-oxatrienes . Another method involves the DABCO-catalyzed synthesis of 3-bromo-/3-iodo-2H-pyrans from propargyl alcohols, dialkyl acetylene dicarboxylates, and N-bromo-/N-iodosuccinimides .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” include various transformations such as oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” include various characteristics. For instance, 4-Bromotetrahydropyran has a density of 1.467 g/cm3 at 25 °C and a refractive index of n20/D 1.497 . Another compound, (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol, has a melting point of >80°C (dec.), a boiling point of 609.6±55.0 °C (Predicted), and a density of 1.39±0.1 g/cm3 (20 ºC 760 Torr) .

Scientific Research Applications

  • Chemodivergent Synthesis

    • Field : Organic Chemistry
    • Application : This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
    • Method : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions. Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
    • Results : The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Chemistry
    • Application : A compound with some similarities to the title compound, 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, has applications in the field of medicine, organic synthesis, and fine chemicals .
    • Method : It is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .
    • Results : The specific results or outcomes of this application are not detailed in the source .
  • Biological Potential of Indole Derivatives

    • Field : Biochemistry
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Therapeutic Potential of Quinoline Derivatives

    • Field : Pharmaceutical Chemistry
    • Application : Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .
    • Method : Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
    • Results : Quinolines are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
  • Synthesis of Complex Carbohydrates

    • Field : Biochemistry
    • Application : A compound with some similarities to the title compound, (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H, is used as a building block for the synthesis of complex carbohydrates .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes of this application are not detailed in the source .
  • Synthesis of Triazolothiadiazine Derivatives

    • Field : Organic Chemistry
    • Application : Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery and development .

Safety And Hazards

The safety and hazards associated with compounds similar to “3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” include eye irritation, skin irritation, and respiratory system irritation .

Future Directions

The future directions for the research and development of compounds similar to “3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” are not explicitly mentioned in the retrieved data .

properties

IUPAC Name

3-bromo-6-chloro-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClN3O/c12-10-7-4-5-8(13)14-11(7)16(15-10)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBQDYNGDVBVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=N3)Cl)C(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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